5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole hydrochloride
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Overview
Description
5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole hydrochloride is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
The synthesis of oxazole derivatives typically involves cyclization reactions. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions to form the oxazole ring . Industrial production methods often involve the use of palladium-catalyzed arylation reactions to introduce various substituents onto the oxazole ring .
Chemical Reactions Analysis
5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation reactions can be performed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Oxazole derivatives, including 5-[(4-methoxyphenyl)methyl]-2-(2-pyrrolidinyl)-, monohydrochloride, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential antimicrobial and anticancer properties.
Medicine: Investigated for their potential use as therapeutic agents in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of oxazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, some oxazole derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole hydrochloride can be compared with other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor. These compounds share the oxazole core structure but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of oxazole derivatives.
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-2-pyrrolidin-2-yl-1,3-oxazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2.ClH/c1-18-12-6-4-11(5-7-12)9-13-10-17-15(19-13)14-3-2-8-16-14;/h4-7,10,14,16H,2-3,8-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMVMZGSOLFZPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(O2)C3CCCN3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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